Cas no 879896-62-5 (N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine)

N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine 化学的及び物理的性質
名前と識別子
-
- N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
- 2-Thiophenemethanamine,N-methyl-5-(4-morpholinyl)-
- N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine
- N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine
- N-Methyl-1-(5-morpholinothiophen-2-yl)methanamine
- starbld0009090
- FT-0745814
- N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine,97%
- 879896-62-5
- MFCD09025876
- DTXSID00594616
- N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine
-
- MDL: MFCD09025876
- インチ: InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
- InChIKey: LTBKEKXCWIEXPM-UHFFFAOYSA-N
- SMILES: CNCc1ccc(s1)N2CCOCC2
計算された属性
- 精确分子量: 212.09800
- 同位素质量: 212.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 52.7Ų
じっけんとくせい
- 密度みつど: 1.154
- ゆうかいてん: 38 °C
- Boiling Point: 352.1°C at 760 mmHg
- フラッシュポイント: 166.7°C
- Refractive Index: 1.561
- PSA: 52.74000
- LogP: 1.76000
- じょうきあつ: 0.0±0.8 mmHg at 25°C
N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M105163-50mg |
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine |
879896-62-5 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | M105163-100mg |
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine |
879896-62-5 | 100mg |
$ 135.00 | 2022-06-04 | ||
TRC | M105163-10mg |
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine |
879896-62-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB223698-250 mg |
N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine, 95%; . |
879896-62-5 | 95% | 250 mg |
€131.00 | 2023-07-20 | |
abcr | AB223698-250mg |
N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine, 95%; . |
879896-62-5 | 95% | 250mg |
€139.00 | 2025-02-17 |
N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Mei Zhou RSC Adv., 2016,6, 113322-113326
N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamineに関する追加情報
Introduction to N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine (CAS No. 879896-62-5)
N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine, a compound with the CAS number 879896-62-5, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its N-methyl and N-(5-morpholin-4-ylthien-2-yl)methyl substituents, contribute to its distinctive chemical and pharmacological properties.
The< strong>5-morpholin-4-ylthien-2-yl moiety is a key structural component that imparts specific interactions with biological targets, enhancing the compound's potential as a pharmacological agent. This part of the molecule is derived from thiophene, a heterocyclic compound known for its role in various bioactive molecules. The morpholine ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine has emerged as a promising candidate in this context. Its unique chemical structure suggests potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with multiple biological pathways makes it an attractive target for further investigation.
One of the most compelling aspects of N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine is its potential to serve as a scaffold for drug design. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological properties to achieve desired therapeutic outcomes. This flexibility makes it an invaluable tool for medicinal chemists working on the development of new drugs.
The synthesis of N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methods not only enhance the efficiency of synthesis but also allow for the introduction of structural variations, enabling researchers to explore a wide range of potential derivatives.
Recent studies have highlighted the biological activity of N-methyl-N-(5-morpholin-4-ylthien-2-yl)methylamine, particularly its interaction with enzymes and receptors involved in disease pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes associated with inflammation and pain modulation. These findings are particularly exciting as they open up new avenues for developing treatments targeting these conditions.
The pharmacokinetic properties of N-methyl-N-(5-morpholin-4-yli-thien -2 -y l )m eth y l am ine are also under investigation to better understand how it behaves within the body. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) are crucial for optimizing its therapeutic potential. By gaining insights into these processes, researchers can design more effective dosing regimens and minimize any potential adverse effects.
In conclusion, N-methyl-N-(5-morpholin -4 -y lth i en -2 -y l )m eth y l am ine (CAS No. 879896 -62 -5) is a fascinating compound with significant promise in pharmaceutical applications. Its unique structure and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover more about its properties and potential uses, this molecule is poised to play a crucial role in advancing medical treatments for various conditions.
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